(3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-onehydrochloride
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Overview
Description
(3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-onehydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique hexahydrocyclopenta[d][1,3]dioxol-2-one core structure, which is further functionalized with an amino group and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-onehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hexahydrocyclopenta[d][1,3]dioxol-2-one core: This can be achieved through a cyclization reaction involving a suitable diol and a carbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a leaving group on the cyclopentane ring.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the amino compound to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
(3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-onehydrochloride has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the hexahydrocyclopenta[d][1,3]dioxol-2-one core structure play crucial roles in binding to these targets, potentially modulating their activity. The hydrochloride salt form enhances the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-one: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
Hexahydrocyclopenta[d][1,3]dioxol-2-one derivatives: Compounds with similar core structures but different functional groups, which may exhibit distinct chemical and biological properties.
Uniqueness
(3aR,6aS)-5-amino-hexahydrocyclopenta[d][1,3]dioxol-2-onehydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination imparts unique chemical reactivity, solubility, and stability properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3aR,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c7-3-1-4-5(2-3)10-6(8)9-4;/h3-5H,1-2,7H2;1H/t3?,4-,5+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILWXBIVIURPBT-RSCCPHMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1OC(=O)O2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CC1N)OC(=O)O2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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